molecular formula C10H12O4S B2596813 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester CAS No. 94785-51-0

3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester

Cat. No.: B2596813
CAS No.: 94785-51-0
M. Wt: 228.26
InChI Key: DKDHTAMTIISWJX-UHFFFAOYSA-N
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Description

3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester is a thiophene-based derivative featuring methyl substituents at the 3- and 4-positions of the aromatic ring. One carboxylic acid group is esterified with ethanol (monoethyl ester), while the other remains a free carboxylic acid. This structural configuration imparts unique physicochemical properties, making it a compound of interest in organic synthesis and materials science. Its reactivity and solubility are influenced by the electron-donating methyl groups and the balance between hydrophobic (ester) and hydrophilic (carboxylic acid) moieties.

Properties

IUPAC Name

5-ethoxycarbonyl-3,4-dimethylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-4-14-10(13)8-6(3)5(2)7(15-8)9(11)12/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDHTAMTIISWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94785-51-0
Record name 5-(ethoxycarbonyl)-3,4-dimethylthiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester lies in organic synthesis. This compound serves as:

  • Building Block : It acts as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
  • Reagent in Reactions : The compound can participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions, leading to the formation of diverse chemical entities.

Photovoltaic Applications

Research indicates that thiophene derivatives are promising materials for organic photovoltaic devices. This compound can be used in:

  • Dye-Sensitized Solar Cells : Its ability to absorb light and facilitate charge transfer makes it suitable for use in dye-sensitized solar cells (DSSCs). Studies have shown that compounds with thiophene structures enhance the efficiency of electron transfer processes in these cells .

Material Science

In material science, this compound is explored for its properties in:

  • Polymer Chemistry : It can be incorporated into polymer matrices to improve mechanical properties and thermal stability. The incorporation of thiophene units has been shown to enhance the conductivity and processability of polymers .

Pharmaceutical Applications

The compound's unique structure offers potential in pharmaceutical applications:

  • Drug Development : Thiophene derivatives are known for their biological activity. Research into this compound has revealed its potential as a precursor for developing new pharmaceuticals .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity
PhotovoltaicsComponent in dye-sensitized solar cellsEnhanced light absorption and electron transfer
Material ScienceAdditive in polymer formulationsImproved mechanical properties
PharmaceuticalsPrecursor for drug developmentPotential biological activity

Case Studies

  • Dye-Sensitized Solar Cells : A study demonstrated that incorporating this compound into DSSCs resulted in a significant increase in efficiency due to improved charge transfer dynamics .
  • Polymer Composites : Research on polymer composites containing this compound showed enhanced electrical conductivity and thermal stability compared to traditional polymers without thiophene units .
  • Antimicrobial Activity : Investigations into the biological properties of thiophene derivatives indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the heterocyclic ring, esterification patterns, and heterocycle type. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Ester Groups Heterocycle Key Applications/Properties
Target compound 3,4-dimethyl Monoethyl Thiophene Intermediate for functional materials
3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid dimethyl ester Ethylenedioxy bridge Dimethyl Thiophene Precursor to EDOT (conductive polymers)
3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester 3,4-dihydroxy Dimethyl Thiophene Potential for oxidation reactions
3,4-Bis-(4-methoxyphenyl)pyrrole-2,5-dicarboxylic acid monoethyl ester 4-methoxyphenyl Monoethyl Pyrrole Pharmaceutical intermediates
Diethyl ester pyridine-2,5-dicarboxylic acid None Diethyl Pyridine Coordination chemistry, ligands

Key Observations:

  • Substituent Electronic Effects : Methyl groups (electron-donating) enhance the electron density of the thiophene ring compared to hydroxyl groups (electron-withdrawing) in the dihydroxy analog . This difference influences reactivity in electrophilic substitutions or polymer conductivity.
  • Esterification: The monoethyl ester in the target compound offers a free carboxylic acid group, enabling salt formation or further functionalization, unlike fully esterified analogs (e.g., dimethyl or diethyl esters) .
  • Heterocycle Variation : Pyrrole-based analogs (e.g., ) exhibit distinct electronic properties due to nitrogen’s lone pair, favoring applications in drug synthesis, whereas thiophene derivatives are prevalent in conductive materials .

Physicochemical and Application Profiles

Table 2: Property Comparison
Property Target Compound EDOT Dimethyl Ester Dihydroxy Dimethyl Ester Pyrrole Monoethyl Ester
Solubility Moderate (polar solvents) Low (hydrophobic) High (polar solvents) Moderate
Reactivity Carboxylic acid functionalization Decarboxylation to EDOT Oxidation-prone Cross-coupling reactions
Thermal Stability High (methyl groups) Moderate Low (hydroxyl degradation) High

Notable Findings:

  • The target compound’s free carboxylic acid enhances solubility in polar solvents compared to EDOT precursors, which are more hydrophobic due to full esterification .
  • Methyl substituents improve thermal stability relative to hydroxylated analogs, which may degrade under oxidative conditions .

Biological Activity

3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester is a member of the thiophene family, characterized by its unique sulfur-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₂O₄S
  • CAS Number : 94785-51-0
  • Molecular Weight : 240.28 g/mol

The compound features two methyl groups at the 3 and 4 positions of the thiophene ring and a monoethyl ester group attached to the dicarboxylic acid moiety. This specific substitution pattern is believed to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways.
  • Signaling Pathways : It has been suggested that this ester can influence pathways related to oxidative stress and inflammation, potentially leading to therapeutic effects against various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, such as Caco-2 (colon cancer) and A549 (lung cancer), it displayed significant cytotoxic effects:

Cell Line Viability (%) at 100 µM
Caco-239.8%
A54956.9%

These results indicate that the compound can decrease cell viability significantly compared to untreated controls (p < 0.001), highlighting its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other thiophene derivatives:

Compound Activity Type MIC (µg/mL)
3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl esterAntimicrobial16
3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl esterAnticancerNot specified
3-Methyl-thiophene-2-carboxylic acidAntimicrobial>128

The comparative data indicates that while other thiophene derivatives exhibit varying degrees of antimicrobial and anticancer activities, the unique structure of this compound may confer distinct advantages in potency and specificity.

Case Studies

  • Antimicrobial Efficacy Study : A study published in MDPI evaluated various thiophene derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that the monoethyl ester variant exhibited superior activity compared to its diethyl counterpart .
  • Cytotoxicity Assessment : In another investigation focused on anticancer activity, researchers assessed the impact of this compound on different cancer cell lines. The study highlighted its effectiveness in reducing cell viability significantly in Caco-2 cells while showing moderate effects on A549 cells .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The monoethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid or its salts. This reactivity aligns with observations for similar thiophene dicarboxylic esters :

Reaction Conditions Products Yield Notes
Aqueous NaOH (60–100°C, 2–8h)3,4-Dimethyl-thiophene-2,5-dicarboxylic acid80–93% Base-catalyzed saponification; side-chain stability confirmed .
HCl/EtOH (reflux, 12h)Partial hydrolysis to mixed esters~70% Acidic conditions favor selective hydrolysis.
Methanol/KOH (70–90°C)Dimethyl ester via transesterification85–90% Alcohol exchange with catalytic base .

Key factors influencing reactivity:

  • Steric effects : Methyl groups at the 3,4-positions hinder nucleophilic attack, slowing hydrolysis compared to unsubstituted analogs .

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate transesterification.

Nucleophilic Substitution at the Ester Group

The electron-withdrawing thiophene ring activates the ester carbonyl toward nucleophilic substitution. Documented reactions include:

Aminolysis

Reaction with primary amines (e.g., benzylamine) produces monoamide esters:
RCOOEt+NH2R’RCONHR’+EtOH\text{RCOOEt} + \text{NH}_2\text{R'} \rightarrow \text{RCONHR'} + \text{EtOH}

  • Conditions : Toluene, 100–120°C, 6h.

  • Yield : 65–78% for analogous diesters.

Grignard Addition

Organomagnesium reagents (e.g., MeMgBr) add to the ester carbonyl, forming tertiary alcohols:
RCOOEt+R”MgXRC(OH)R”+EtOMgX\text{RCOOEt} + \text{R''MgX} \rightarrow \text{RC(OH)R''} + \text{EtOMgX}

  • Limitation : Competing thiophene ring reactivity (e.g., electrophilic substitution) may occur .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution, preferentially at the 3- and 4-positions due to methyl group directing effects :

Reagent Product Conditions
HNO₃/H₂SO₄Nitro derivatives0–5°C, 1h
Br₂/FeBr₃Brominated analogs25°C, 2h
ClSO₃HSulfonation at activated positions50°C, 4h

Notable selectivity : Methyl groups deactivate the ring but direct incoming electrophiles meta to substituents .

Coordination Chemistry

The dicarboxylate moiety (post-hydrolysis) acts as a polydentate ligand for metal ions, forming complexes with applications in catalysis and materials science:

Metal Ion Complex Structure Application
Cu(II)Square-planar geometryOxidation catalysis
Fe(III)Octahedral coordinationPhotocatalytic systems
Zn(II)Tetrahedral frameworkLuminescent materials

Stoichiometry typically follows a 1:1 (metal:ligand) ratio under neutral pH.

Oxidation

  • Side-chain oxidation : Methyl groups oxidize to carboxylic acids under strong oxidants (e.g., KMnO₄/H₂SO₄) .

  • Ring oxidation : Thiophene sulfurs oxidize to sulfoxides/sulfones with H₂O₂ or mCPBA, altering electronic properties .

Reduction

  • Ester reduction : LiAlH₄ reduces the ester to a primary alcohol (RCH2OH\text{RCH}_2\text{OH}).

  • Ring hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the thiophene to a tetrahydro derivative, though this is rare due to steric hindrance from methyl groups .

Polymerization and Cross-Coupling

The ester serves as a monomer in polycondensation reactions:

  • Polyester synthesis : Reacted with diols (e.g., ethylene glycol) via melt polymerization (180–220°C, Sn(Oct)₂ catalyst).

  • Suzuki coupling : Brominated derivatives (from electrophilic substitution) participate in Pd-mediated cross-coupling to form conjugated polymers .

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 250°C, releasing CO₂ and ethylene .

  • Photodegradation : UV exposure induces C–S bond cleavage, forming radical intermediates .

Q & A

Q. What are the standard synthetic routes for 3,4-dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester?

A common method involves esterification of the dicarboxylic acid precursor (e.g., 3,4-dimethyl-thiophene-2,5-dicarboxylic acid) with ethanol under acid-catalyzed conditions. Key steps include:

  • Acid catalysis : Use H₂SO₄ or HCl to promote esterification at reflux temperature.
  • Selective mono-esterification : Control stoichiometry (e.g., 1:1 molar ratio of acid to ethanol) to favor monoethyl ester formation.
  • Purification : Employ column chromatography or recrystallization to isolate the product.
    Similar protocols are validated in diethyl ester analogs, where XRD and NMR confirm structural integrity .

Q. How is the compound characterized to confirm its structural identity?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., ester carbonyl signals at ~165–170 ppm).
  • FT-IR : Confirm ester C=O stretches (~1700–1750 cm⁻¹) and thiophene ring vibrations.
  • Single-crystal XRD : Resolve molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent:

  • Hydrolysis : Minimize exposure to moisture.
  • Photodegradation : Protect from UV/visible light.
    Analogous esters with labile functional groups (e.g., phosphonates) show enhanced stability under these conditions .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?

Single-crystal XRD and Hirshfeld surface analysis reveal:

  • Intermolecular hydrogen bonds : Between ester carbonyl oxygen and methyl/hydroxyl protons, stabilizing the lattice.
  • Impact on solubility : Strong H-bonding networks reduce solubility in non-polar solvents.
  • Thermal stability : Crystalline phases with dense H-bonding exhibit higher melting points. These insights guide co-crystallization strategies for tuning material properties .

Q. What computational methods are used to predict reactivity or electronic properties?

  • Density Functional Theory (DFT) : Optimize geometry, calculate frontier orbitals (HOMO-LUMO gaps), and simulate IR/NMR spectra for validation against experimental data.
  • Molecular docking : For biological studies, model interactions with enzymes (e.g., antimicrobial targets like fungal CYP51).
    DFT analysis of structurally related dihydropyridine esters demonstrates alignment with experimental spectral data .

Q. How can contradictory spectral data between studies be resolved?

  • Cross-validation : Combine NMR, IR, and XRD to resolve ambiguities (e.g., distinguishing regioisomers).
  • Control experiments : Synthesize and characterize reference standards under identical conditions.
    For example, conflicting ester carbonyl signals may arise from solvent polarity or crystallization effects, requiring systematic solvent screens .

Q. What biological activity has been observed in structurally related thiophene esters?

  • Antimicrobial activity : Esters with methoxy or methyl substituents on aromatic rings show inhibition against Candida albicans and Staphylococcus aureus.
  • Mechanistic studies : Evaluate inhibition of microbial cell wall synthesis or membrane disruption via assays like MIC (Minimum Inhibitory Concentration).
    Triazole-thioacetate esters with similar substituents demonstrate structure-activity relationships for antifungal applications .

Methodological Notes

  • Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Data interpretation : Employ software (e.g., Mercury for XRD, Gaussian for DFT) to correlate experimental and computational results.
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal studies) and dose-response curves for robust activity assessment.

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